Ask1-IN-1 -

Ask1-IN-1

Catalog Number: EVT-270098
CAS Number:
Molecular Formula: C23H21N7O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASK1-IN-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAP3K) involved in stress-induced apoptosis and inflammation. [] ASK1-IN-1 acts upstream of ASK1's downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK. [] While the exact origin and classification of ASK1-IN-1 are not specified in the provided abstracts, its primary role in scientific research is as a tool to investigate the biological roles of ASK1.

4-Hydroxyphenylretinamide (4-HPR)

Compound Description: 4-HPR is a synthetic retinoid derivative known for its antitumor activity. It induces reactive oxygen species (ROS) accumulation, leading to unfolded protein response and activation of the endoplasmic reticulum (ER) stress pathway [].

Relevance: 4-HPR treatment influences the interaction of ASK1 with other proteins like Ire1 and DJ-1, affecting the balance between autophagy and apoptosis []. While the structure of 4-HPR differs significantly from ASK1 inhibitors, its ability to modulate ASK1 activity indirectly makes it a relevant compound for understanding ASK1 signaling.

Compound-23

Compound Description: This compound is identified as a DJ-1 stabilizer [].

Relevance: Compound-23 inhibits 4-HPR-induced apoptosis, suggesting a protective role of DJ-1 against ASK1 activation []. This finding highlights the potential of targeting DJ-1, rather than directly inhibiting ASK1, as an alternative therapeutic strategy in ASK1-mediated apoptosis.

NQDI-1

Compound Description: NQDI-1 is a selective inhibitor of ASK1 [].

Relevance: Topical application of NQDI-1 enhances auricular cartilage regeneration in mice, similar to the effects observed in ASK1 knockout mice []. This suggests that ASK1 inhibition, potentially by compounds like NQDI-1, could be a promising therapeutic target for regenerative medicine.

KN93

Compound Description: KN93 is a selective inhibitor of calcium-calmodulin-dependent kinase II (CaMKII) [].

Relevance: Similar to ASK1 inhibition, topical application of KN93 enhances auricular cartilage regeneration []. This finding, together with the fact that CaMKII acts upstream of ASK1 in certain contexts [], suggests a potential link between CaMKII, ASK1, and tissue regeneration.

SP600125

Compound Description: SP600125 is a selective inhibitor of c-Jun N-terminal kinase (JNK) [].

Relevance: SP600125 promotes auricular cartilage regeneration when applied topically []. JNK is a downstream target of ASK1, and its inhibition mimicking the effects of ASK1 inhibition further strengthens the link between ASK1 signaling and tissue regeneration [].

Overview

Ask1-IN-1 is a small molecule inhibitor specifically designed to target the Apoptosis Signal-regulating Kinase 1, commonly referred to as ASK1. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with inflammation and fibrosis, such as non-alcoholic steatohepatitis (NASH) and other liver-related conditions. The compound's ability to inhibit ASK1 activity makes it a candidate for research into treatments that mitigate cell death and inflammatory responses.

Source and Classification

Ask1-IN-1 is classified as a kinase inhibitor, specifically targeting the ASK1 protein, which plays a pivotal role in stress signaling pathways that lead to apoptosis and inflammation. The development of Ask1-IN-1 stems from the need for effective therapies that can modulate ASK1 activity in pathological conditions where its overactivation contributes to disease progression.

Synthesis Analysis

The synthesis of Ask1-IN-1 involves several key steps that optimize its structure for effective inhibition of ASK1. The synthetic pathway typically includes:

  • Initial Reaction: The synthesis begins with the formation of a quinoxaline scaffold, which serves as the core structure for the inhibitor.
  • Modification of Functional Groups: Various nitrogen heteroaromatic or benzene rings are introduced to enhance binding affinity and specificity toward ASK1. This involves evaluating structure-activity relationships by modifying different moieties within the compound.
  • Final Assembly: The final compound is obtained through coupling reactions that link the modified fragments while ensuring stability and solubility.

Technical details regarding the specific reagents, solvents, and conditions used in each step are critical for reproducibility and optimization of yield.

Molecular Structure Analysis

The molecular structure of Ask1-IN-1 is characterized by a quinoxaline core, which is crucial for its interaction with the ATP-binding site of ASK1. Detailed structural analysis may include:

  • X-ray Crystallography or Nuclear Magnetic Resonance (NMR): These techniques provide insights into the three-dimensional arrangement of atoms within Ask1-IN-1.
  • Computational Modeling: Molecular docking studies can predict how Ask1-IN-1 fits into the active site of ASK1, highlighting key interactions that contribute to its inhibitory effects.

Data regarding bond lengths, angles, and torsional conformations are essential for understanding how structural modifications influence biological activity.

Chemical Reactions Analysis

Ask1-IN-1 undergoes specific chemical reactions during its synthesis, including:

  • Condensation Reactions: These are critical in forming the quinoxaline structure.
  • Substitution Reactions: Modifications at various positions on the quinoxaline ring can significantly affect the compound's potency.

Technical details include reaction conditions such as temperature, pressure, reaction time, and purification methods (e.g., column chromatography) used to isolate pure Ask1-IN-1.

Mechanism of Action

The mechanism of action of Ask1-IN-1 involves selective inhibition of ASK1 activity. Upon administration:

  • Binding Affinity: Ask1-IN-1 binds to the ATP-binding site of ASK1, preventing its activation by upstream signals such as oxidative stress or inflammatory cytokines.
  • Downstream Effects: Inhibition of ASK1 leads to reduced activation of downstream mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase and p38 MAPK, which are involved in promoting apoptosis and inflammatory responses.

Data from cellular assays demonstrate that treatment with Ask1-IN-1 results in decreased levels of pro-inflammatory cytokines and reduced cell death in models of liver injury.

Physical and Chemical Properties Analysis

The physical properties of Ask1-IN-1 include:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific substitutions).
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide or ethanol but may require optimization for aqueous formulations.

Chemical properties include stability under physiological conditions and reactivity towards biological targets. Stability studies may reveal how long Ask1-IN-1 remains active in biological systems before degradation.

Applications

Ask1-IN-1 has significant potential applications in scientific research and therapeutic development:

  • Disease Models: It is used in preclinical models to study liver diseases like NASH, where ASK1 plays a critical role in disease progression.
  • Therapeutic Development: As a candidate drug, it could be developed further for clinical use in treating conditions characterized by excessive inflammation and fibrosis.

Research continues to explore its efficacy and safety profiles through various experimental setups, including animal studies and clinical trials.

Introduction to ASK1 Signaling and Pharmacological Relevance

Biological Significance of Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 in the MAPK Cascade: JNK/p38 Activation Mechanisms

ASK1 functions as a master regulator within the MAPK signaling cascade, specifically activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation occurs through a phosphorylation cascade where ASK1 phosphorylates and activates MAPK kinases MKK4/MKK7 (for JNK) and MKK3/MKK6 (for p38). These kinases subsequently phosphorylate and activate JNK and p38 [2] [6]. The activation of ASK1 itself is a tightly regulated process involving homo-oligomerization, particularly through its C-terminal coiled-coil (CCC) domain, and autophosphorylation at a critical threonine residue (Thr838 in human ASK1) within its activation loop [5] [6].

Under basal conditions, ASK1 exists in an autoinhibited state within a high molecular weight complex termed the "ASK1 signalosome". This complex incorporates regulatory proteins, most notably thioredoxin (Trx) in its reduced form, which binds to the N-terminal domain of ASK1, preventing its oligomerization and activation. Upon exposure to various stressors, reactive oxygen species (ROS) oxidize Trx, triggering its dissociation from ASK1. This dissociation allows for TRAF2 (TNF receptor-associated factor 2) and TRAF6 recruitment to the ASK1 complex. The binding of TRAF proteins facilitates N-terminal coiled-coil (NCC) domain-mediated tight oligomerization, a prerequisite for full ASK1 activation via autophosphorylation [2] [5] [6]. Once activated, the ASK1-JNK/p38 axis regulates downstream transcription factors (e.g., AP-1, ATF2, p53) influencing cell fate decisions towards apoptosis, inflammation, or survival.

Table 1: Key Components of the ASK1 Signalosome and Their Functions

ComponentFunction in ASK1 RegulationEffect on ASK1 Activity
Thioredoxin (Trx) (Reduced)Binds N-terminal domain of ASK1Inhibitory (Prevents oligomerization)
TRAF2/TRAF6Recruited upon stress; stabilizes oligomerizationActivating
ASK1 C-terminal Coiled-Coil (CCC)Mediates initial ASK1 homo-oligomerizationRequired for activation
ASK1 N-terminal Coiled-Coil (NCC)Mediates tight oligomerization after Trx dissociationRequired for full activation
14-3-3 ProteinsBind phosphorylated motifsCan be inhibitory or stabilizing

Role of ASK1 in Cellular Stress Responses: Oxidative Stress, ER Stress, and Inflammation

ASK1 acts as a sensor and amplifier for diverse cellular stresses, integrating signals from oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory mediators:

  • Oxidative Stress: ROS (e.g., H₂O₂) are primary activators of ASK1. The oxidation of Trx and potentially other redox-sensitive proteins like peroxiredoxin leads to their dissociation from ASK1, relieving inhibition and enabling TRAF-dependent activation. The subsequent activation of JNK and p38 drives ROS-induced apoptosis and pro-inflammatory gene expression [3] [6]. Studies using ASK1-deficient fibroblasts demonstrated significantly attenuated JNK/p38 activation and cell death following H₂O₂ exposure [3] [6].
  • Endoplasmic Reticulum Stress: ER stress, induced by the accumulation of unfolded proteins, activates ASK1 through a distinct mechanism involving the ER transmembrane kinase IRE1 (Inositol-requiring enzyme 1). IRE1 recruits TRAF2, which then forms a complex with ASK1. This IRE1-TRAF2-ASK1 complex is critical for ER stress-induced activation of the ASK1-JNK pathway, leading to apoptotic cell death [10]. Primary neurons from ASK1-deficient mice show remarkable resistance to ER stress-induced apoptosis [8] [10].
  • Inflammation: ASK1 is crucial for innate immune responses triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). LPS engagement of Toll-like receptor 4 (TLR4) leads to ROS generation and subsequent ASK1 activation. ASK1-deficient mice exhibit profound resistance to LPS-induced septic shock due to impaired p38 activation and reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in immune cells [3] [6]. ASK1 also contributes to inflammation in diseases like multiple sclerosis and rheumatoid arthritis by promoting chemokine and cytokine production in glial cells and synovial fibroblasts [3] [6].

Rationale for Targeting ASK1 in Disease Pathogenesis

ASK1 Dysregulation in Neurodegenerative, Cardiovascular, and Metabolic Disorders

Dysregulated or hyperactivated ASK1 signaling is a pathogenic driver in numerous chronic conditions:

  • Neurodegenerative Disorders: ASK1 activation is implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). In AD, amyloid-beta (Aβ) peptides induce ROS and ER stress, activating ASK1. ASK1 then promotes JNK-mediated neuronal apoptosis and contributes to tau hyperphosphorylation via p38 activation [3] [8]. ASK1 is also activated by dopaminergic toxins (e.g., 6-OHDA) in PD models, and its inhibition protects neurons [3] [6]. ER stress in models of polyglutamine diseases and ALS also involves detrimental ASK1-JNK signaling [6] [8].
  • Cardiovascular Diseases: ASK1 is a major mediator of cardiac remodeling, hypertrophy, apoptosis, and fibrosis following myocardial injury or stress. Angiotensin II (AngII), a key hormone in hypertension and heart failure, activates ASK1 via ROS generation through the AngII type 1 receptor (AT1R). ASK1-deficient mice are protected from AngII-induced cardiac hypertrophy, capillary endothelial apoptosis, interstitial fibrosis, and decompensated cardiac hypertrophy [6]. ASK1 also contributes significantly to myocardial ischemia-reperfusion injury, where ROS burst upon reperfusion activates ASK1, leading to cardiomyocyte death [3] [6].
  • Metabolic Disorders: In diabetic kidney disease (DKD), hyperglycemia-induced oxidative stress and ER stress lead to sustained ASK1 activation. This promotes renal inflammation, apoptosis, and fibrosis via p38 and JNK. Preclinical models demonstrate that ASK1 inhibition (e.g., with selonsertib) reduces kidney injury markers [2] [6]. ASK1 activation is also a feature of nonalcoholic steatohepatitis (NASH), driving hepatocyte injury, inflammation, and fibrogenesis [2] [6].

Table 2: ASK1 Dysregulation in Major Disease Categories

Disease CategorySpecific Disorders/ContextsKey Stressors & MechanismsDownstream Effects
NeurodegenerativeAlzheimer's Disease (AD)Aβ, ROS, ER StressTau phosphorylation, Neuronal apoptosis
Parkinson's Disease (PD)6-OHDA, ROS, ER StressDopaminergic neuron death
Amyotrophic Lateral Sclerosis (ALS)ER Stress, Mutant SOD1Motor neuron death
Polyglutamine DiseasesER StressNeuronal apoptosis
CardiovascularCardiac Hypertrophy/RemodelingAngiotensin II, ROS, Mechanical stressCardiomyocyte death, Fibrosis
Myocardial Ischemia-Reperfusion InjuryROS burst during reperfusionCardiomyocyte apoptosis
AtherosclerosisTNF-α, Oxidized LDL, Disturbed flowEndothelial inflammation
MetabolicDiabetic Kidney Disease (DKD)Hyperglycemia, ROS, ER StressInflammation, Fibrosis, Podocyte loss
Nonalcoholic Steatohepatitis (NASH)Lipotoxicity, ROS, ER StressHepatocyte death, Inflammation, Fibrosis

ASK1 as a Node for Cross-Talk Between Apoptotic and Inflammatory Pathways

ASK1 functions as a critical signaling hub, integrating signals and facilitating cross-talk between apoptotic and inflammatory pathways, amplifying tissue damage:

  • TNF-α Signaling: TNF-α binding to its receptor can induce both apoptosis and inflammation. ASK1 is a key mediator of TNF-α-induced apoptosis, acting downstream of ROS generation. Simultaneously, ASK1 activation promotes the expression of pro-inflammatory cytokines like TNF-α itself, IL-6, and IL-1β, creating a feed-forward inflammatory loop [5] [6] [10].
  • TRAF Family Interactions: The recruitment of TRAF2 and TRAF6 to the ASK1 signalosome upon various stresses (ROS, TNF-α, LPS) is crucial not only for ASK1 activation but also directly links ASK1 to TNF receptor superfamily and TLR/IL-1 receptor superfamily signaling pathways. This positions ASK1 as a convergence point for death receptor signaling and innate immune receptor signaling [5] [10].
  • Inflammasome Connection: Chronic ASK1 activation and the resulting inflammatory milieu (e.g., IL-1β production) can contribute to inflammasome activation. Conversely, inflammasome-derived cytokines can further stimulate stress pathways that activate ASK1. While not a direct activator, ASK1 contributes to the inflammatory context that sustains inflammasome activity in diseases like atherosclerosis and NASH [6] [10].
  • Senescence-Associated Secretory Phenotype (SASP): Recent evidence indicates ASK1 activation promotes the SASP in senescent cells, driving the production of pro-inflammatory cytokines (IL-6, IL-8), chemokines (CCL2), and matrix metalloproteinases via p38 activation. This contributes to age-related chronic inflammation ("inflammaging") and tissue dysfunction [7].

The strategic position of ASK1 at the intersection of these critical pathways underscores its therapeutic value. Inhibiting ASK1, as with compounds like Ask1-IN-1, offers the potential to simultaneously dampen excessive apoptosis and maladaptive inflammation, key drivers of pathology across neurodegenerative, cardiovascular, and metabolic diseases. The development of specific ASK1 inhibitors represents a targeted approach to disrupt these interconnected pathological cascades.

Properties

Product Name

Ask1-IN-1

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31)

InChI Key

ZGCMQKWOUIMBEP-UHFFFAOYSA-N

SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6

Solubility

Soluble in DMSO

Synonyms

GS444217; GS 444217; GS-444217; ASK1-IN-1; ASK1-IN 1; ASK1-IN1;

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.